3-Methyl-8-[(3-methylphenyl)methylsulfanyl]-7-(3-phenylpropyl)purine-2,6-dione
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Overview
Description
3-ME-8-((3-METHYLBENZYL)THIO)-7-(3-PHENYLPROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a synthetic organic compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This particular compound is characterized by its complex structure, which includes methylbenzyl, phenylpropyl, and thio groups attached to the purine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ME-8-((3-METHYLBENZYL)THIO)-7-(3-PHENYLPROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. The process may start with the preparation of the purine core, followed by the introduction of the methylbenzyl and phenylpropyl groups through nucleophilic substitution reactions. The thio group can be introduced via thiolation reactions using appropriate thiolating agents.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at various functional groups, potentially converting double bonds to single bonds or reducing nitro groups to amines.
Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the modification of the aromatic rings or the purine core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thio group may yield sulfoxides, while nucleophilic substitution on the aromatic rings can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds of the purine class are often studied for their potential biological activities. This compound may exhibit interesting pharmacological properties, such as enzyme inhibition or receptor binding.
Medicine
In medicine, purine derivatives are known for their therapeutic potential. This compound could be investigated for its potential use in treating diseases such as cancer, viral infections, or inflammatory conditions.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-ME-8-((3-METHYLBENZYL)THIO)-7-(3-PHENYLPROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA Interaction: Intercalating into DNA or RNA, affecting replication or transcription processes.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theophylline: Another purine derivative used in the treatment of respiratory diseases.
Adenine: A fundamental purine base found in DNA and RNA.
Uniqueness
What sets 3-ME-8-((3-METHYLBENZYL)THIO)-7-(3-PHENYLPROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE apart is its unique combination of functional groups, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H24N4O2S |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
3-methyl-8-[(3-methylphenyl)methylsulfanyl]-7-(3-phenylpropyl)purine-2,6-dione |
InChI |
InChI=1S/C23H24N4O2S/c1-16-8-6-11-18(14-16)15-30-23-24-20-19(21(28)25-22(29)26(20)2)27(23)13-7-12-17-9-4-3-5-10-17/h3-6,8-11,14H,7,12-13,15H2,1-2H3,(H,25,28,29) |
InChI Key |
GMKKQTUUMGURNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)NC(=O)N3C |
Origin of Product |
United States |
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